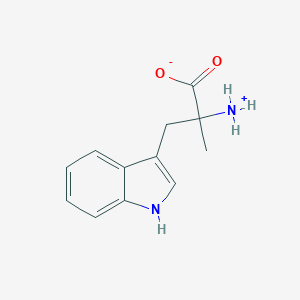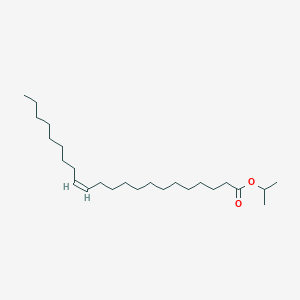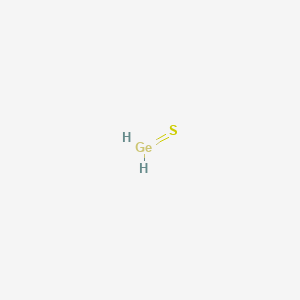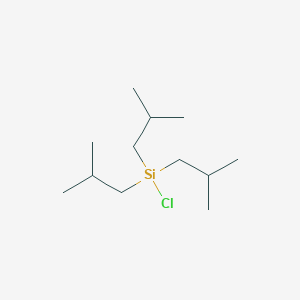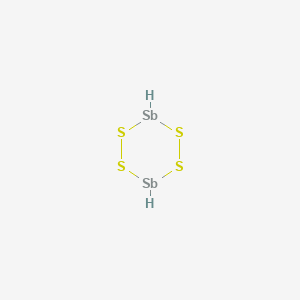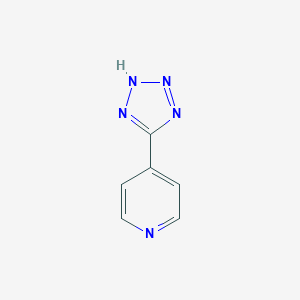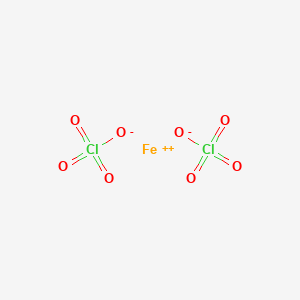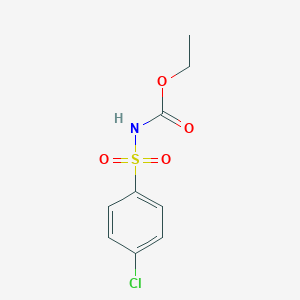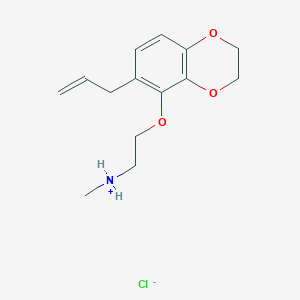
Ethylamine, 2-((6-allyl-1,4-benzodioxan-5-YL)oxy)-N-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylamine, 2-((6-allyl-1,4-benzodioxan-5-YL)oxy)-N-methyl-, hydrochloride is a chemical compound that is used in scientific research. It is a hydrochloride salt of a compound that is commonly referred to as MMDA (3-methoxy-4,5-methylenedioxyamphetamine). This compound is a member of the amphetamine class of drugs and is known for its psychoactive effects. However, in scientific research, MMDA is used for its unique properties and mechanisms of action.
作用机制
MMDA hydrochloride works by binding to and activating serotonin and dopamine receptors in the brain. This leads to an increase in the release of these neurotransmitters, which can have a range of effects on the central nervous system. The exact mechanism of action of MMDA hydrochloride is still being studied, but it is believed to involve the modulation of various signaling pathways in the brain.
生化和生理效应
MMDA hydrochloride has been shown to have a range of biochemical and physiological effects. It can increase heart rate and blood pressure, as well as cause changes in body temperature and respiration rate. It can also lead to changes in mood, perception, and cognition. These effects are believed to be due to the compound's ability to modulate neurotransmitter signaling in the brain.
实验室实验的优点和局限性
One advantage of using MMDA hydrochloride in lab experiments is its unique mechanism of action. It can be used to study the effects of serotonin and dopamine on the central nervous system, which can provide valuable insights into the function of these neurotransmitters. However, one limitation of using MMDA hydrochloride is its potential for abuse. It is a psychoactive compound that can be dangerous if not handled properly, and it is important to follow strict safety protocols when working with this compound.
未来方向
There are many potential future directions for research involving MMDA hydrochloride. One area of interest is the development of new drugs that target the same receptors as MMDA hydrochloride but with fewer side effects. Another area of interest is the study of the long-term effects of MMDA hydrochloride on the central nervous system. Finally, there is interest in exploring the potential therapeutic uses of MMDA hydrochloride, particularly for the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, MMDA hydrochloride is a valuable tool for scientific research. Its unique properties and mechanisms of action make it a valuable tool for studying the central nervous system. However, it is important to follow strict safety protocols when working with this compound, and further research is needed to fully understand its potential therapeutic uses.
合成方法
The synthesis of MMDA hydrochloride involves the reaction of safrole with methylamine and formaldehyde to form a precursor compound. This precursor is then reacted with allyl bromide and sodium hydroxide to form the final product, MMDA hydrochloride. The synthesis of MMDA hydrochloride is a complex process that requires careful attention to detail and safety protocols.
科学研究应用
MMDA hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to have unique properties, including its ability to stimulate the release of serotonin and dopamine in the brain. This makes MMDA hydrochloride a valuable tool for studying the mechanisms of action of these neurotransmitters.
属性
CAS 编号 |
10312-87-5 |
|---|---|
产品名称 |
Ethylamine, 2-((6-allyl-1,4-benzodioxan-5-YL)oxy)-N-methyl-, hydrochloride |
分子式 |
C14H20ClNO3 |
分子量 |
285.76 g/mol |
IUPAC 名称 |
methyl-[2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-3-4-11-5-6-12-14(18-10-9-16-12)13(11)17-8-7-15-2;/h3,5-6,15H,1,4,7-10H2,2H3;1H |
InChI 键 |
GXPKMMWMYSZDGH-UHFFFAOYSA-N |
SMILES |
C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |
规范 SMILES |
C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



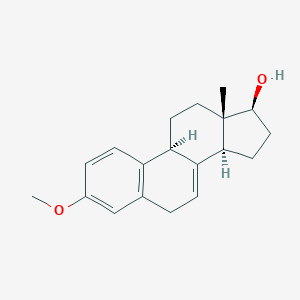
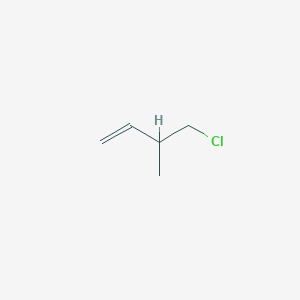

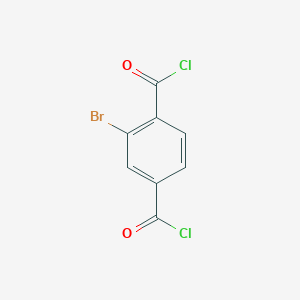
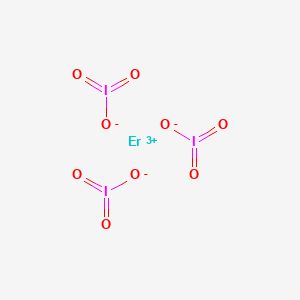
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
